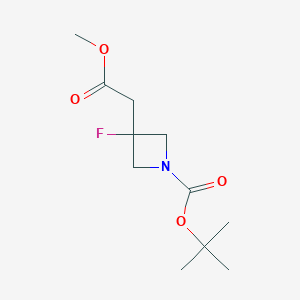

tert-Butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Description

tert-Butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS: 1824020-11-2) is a fluorinated azetidine derivative featuring a tert-butyl carbamate group at the 1-position and a fluoro-substituted 2-methoxy-2-oxoethyl moiety at the 3-position of the azetidine ring. This compound is notable for its unique stereoelectronic properties due to the fluorine atom, which can influence reactivity, solubility, and biological interactions. The compound has been listed with 95% purity but is currently discontinued in commercial catalogs, limiting its accessibility for further studies.

Properties

IUPAC Name |

tert-butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-11(12,7-13)5-8(14)16-4/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBWUBOMJUHKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS No. 1824020-11-2) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a fluorine atom and a methoxy group, suggests interesting biological properties that warrant investigation.

The compound is synthesized as a pale-yellow to yellow-brown liquid, which is stable under standard laboratory conditions .

Biological Activity

Research indicates that compounds in the azetidine class can demonstrate a range of biological activities:

Antimicrobial Activity

Preliminary data suggest that azetidine derivatives exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Azetidine derivatives have been explored for their anticancer activities. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells through modulation of apoptotic pathways . Further research is needed to establish the specific effects of this compound.

Neuroprotective Effects

Some azetidine-based compounds have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The exact mechanisms remain to be clarified but may involve antioxidant properties and modulation of neuroinflammatory responses .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- Researchers tested various azetidine derivatives against common pathogens.

- Results indicated significant inhibition zones for certain derivatives, suggesting potential for development as antimicrobial agents.

-

Anticancer Research :

- A study focused on the cytotoxic effects of azetidine derivatives on human cancer cell lines.

- Findings revealed that some compounds led to a dose-dependent decrease in cell viability, indicating their potential as anticancer drugs.

-

Neuroprotection Study :

- Investigations into the neuroprotective effects of related azetidine compounds demonstrated reduced oxidative stress markers in neuronal cells exposed to toxic agents.

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Overview

1-(Pyridin-2-yl)-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound has been explored for various applications, particularly in treating infectious diseases and as a potential therapeutic agent.

Biological Activities

- Antileishmanial Activity : Research has shown that derivatives of 1-(pyridin-2-yl)-1H-imidazol-2-amine exhibit antileishmanial properties. A study synthesized new derivatives and evaluated their effectiveness against Leishmania species, demonstrating promising in vitro activity along with acceptable cytotoxicity profiles .

- Antimicrobial Properties : The compound and its derivatives have been tested for antimicrobial activities. For instance, certain derivatives displayed significant inhibition against various bacterial strains, suggesting potential applications in treating bacterial infections .

- Anti-parasitic Potential : The compound has been identified as part of a series of pyridinyl derivatives that show efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights its potential as a lead compound for developing anti-parasitic drugs .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(pyridin-2-yl)-1H-imidazol-2-amine derivatives often involves straightforward methods such as condensation reactions. The structure-activity relationship studies indicate that modifications at specific positions on the imidazole ring can enhance biological activity, providing insights for further drug development .

Case Studies

Several case studies have documented the synthesis and evaluation of 1-(pyridin-2-yl)-1H-imidazol-2-amine derivatives:

- Study on Antileishmanial Activity : This research focused on synthesizing new derivatives and assessing their efficacy against Leishmania parasites, revealing several compounds with IC50 values in the low micromolar range, indicating strong potential for therapeutic use .

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| A | Antileishmanial | 0.12 | |

| B | Antimicrobial (E. coli) | 73.16 | |

| C | Anti-Trypanosomal | 1.3 |

Overview

tert-Butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is a novel azetidine derivative that has garnered attention in synthetic organic chemistry and medicinal applications due to its unique structural features.

Synthetic Applications

- Building Block for Synthesis : This compound serves as an important building block in the synthesis of more complex molecules. Its azetidine ring structure allows for the introduction of various functional groups, making it versatile for further chemical modifications.

- Fluorine Chemistry : The presence of fluorine in this compound enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development where fluorinated compounds often exhibit improved pharmacokinetic properties.

Biological Evaluations

Research indicates that this compound may exhibit biological activities that warrant further investigation:

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may have anticancer properties, although detailed evaluations are still required to substantiate these claims.

Case Studies

The exploration of this compound is still emerging, with limited case studies available at this time. However, ongoing research aims to elucidate its full potential in medicinal chemistry.

Data Table: Potential Applications and Properties

| Property/Activity | Description |

|---|---|

| Chemical Structure | Azetidine derivative |

| Fluorine Substitution | Enhances lipophilicity |

| Synthetic Utility | Versatile building block |

| Preliminary Biological Activity | Potential anticancer properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of azetidine derivatives allows for systematic comparisons. Below is an analysis of tert-butyl 3-fluoro-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate relative to its analogs:

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Structural Variations: The target compound’s fluoro and ester groups distinguish it from analogs with aryl (e.g., 4-chlorophenyl), heteroaryl (e.g., pyrazole-thiophene), or non-fluorinated alkyl substituents. Fluorine’s electronegativity may enhance metabolic stability and alter lipophilicity compared to non-fluorinated analogs. Compounds like 5l and 4s incorporate bulkier aromatic systems, which could reduce solubility but improve binding affinity in biological targets.

Synthesis and Yield :

- Most analogs are synthesized via aza-Michael additions or Suzuki couplings , achieving yields of 60–80%. The target compound’s synthesis remains undisclosed, but fluorination likely requires specialized reagents (e.g., Selectfluor®) or late-stage functionalization.

Physical and Spectral Properties: The target compound’s IR spectrum would show C=O stretches near 1730–1740 cm⁻¹, similar to other esters. Fluorine’s deshielding effect would result in distinct ¹⁹F NMR signals, a feature absent in non-fluorinated analogs. Analogs with aryl groups (e.g., 4s) exhibit higher melting points due to crystallinity, whereas the target compound’s liquid state (inferred from similar esters) suggests lower intermolecular forces.

Q & A

Q. Example Protocol :

React tert-butyl carbamate with a fluorinated azetidine precursor in THF at 0°C using NaH.

Introduce the methoxy-oxoethyl group via nucleophilic substitution at 25°C.

Purify via gradient chromatography (yield: ~65–75%, purity >95%) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 304.12) .

- HPLC : Quantify purity (>98% for biological assays) using a C18 column and acetonitrile/water gradient .

Advanced: How does the stereochemical arrangement of the azetidine ring influence reactivity and biological activity?

Methodological Answer:

The 3D conformation of the azetidine ring affects:

- Reactivity : Axial vs. equatorial positioning of the fluoro and methoxy-oxoethyl groups alters nucleophilic substitution rates. For example, axial fluorine may hinder electrophilic attacks .

- Biological Activity : Molecular docking studies suggest that the spatial orientation of the tert-butyl group modulates binding to enzyme active sites (e.g., proteases or kinases) .

Q. Experimental Design :

- Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst) .

- Compare kinetic parameters (kcat/KM) in enzyme inhibition assays .

Advanced: What strategies resolve contradictions in reported biological activities of structurally similar azetidine derivatives?

Methodological Answer:

Contradictions often arise from:

- Variable Assay Conditions : Differences in pH, temperature, or solvent polarity (e.g., DMSO vs. aqueous buffer) .

- Impurity Profiles : Trace byproducts (e.g., de-esterified analogs) may confound results. Use LC-MS to verify compound integrity .

- Target Selectivity : Screen against related enzymes (e.g., kinase isoforms) to identify off-target effects .

Case Study :

If Compound A shows cytotoxicity in one study but not another:

Re-test under standardized conditions (e.g., 37°C, 5% CO2).

Validate purity via orthogonal methods (NMR + HRMS).

Perform RNA-seq to identify differentially expressed pathways .

Basic: Which functional groups in this compound are most critical for its stability under physiological conditions?

Methodological Answer:

- tert-Butyl Carbamate (Boc) : Protects the amine group from hydrolysis at neutral pH but cleaves under acidic conditions (e.g., TFA) .

- Methoxy-Oxoethyl Group : The ester is prone to enzymatic hydrolysis (e.g., esterases in serum), impacting bioavailability .

- Fluorine Substituent : Enhances metabolic stability by resisting oxidative degradation .

Q. Stability Testing Protocol :

Incubate the compound in PBS (pH 7.4) and human liver microsomes.

Monitor degradation via LC-MS at 0, 6, 12, and 24 hours.

Calculate half-life (t½) using first-order kinetics .

Advanced: How can computational modeling guide the rational design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by analyzing logP and polar surface area (PSA) .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for functionalization .

- ADMET Prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.